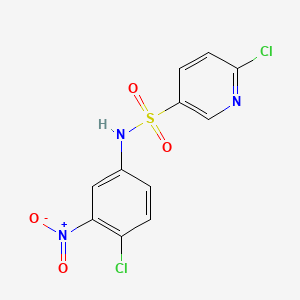

6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O4S/c12-9-3-1-7(5-10(9)16(17)18)15-21(19,20)8-2-4-11(13)14-6-8/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWSHMFCJBGMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chlorination: The aromatic ring is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms and the nitro group can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Pyridines: Nucleophilic substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro and sulfonamide groups allows for interactions with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

(a) Pyrazine Carboxamide Analogues

- 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (Compound 6) : Exhibits 65% inhibition of M. tuberculosis H37Rv at 6.25 μg/mL.

- 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide (Compound 14) : Shows 61% inhibition under the same conditions .

- Key Difference : Replacement of the pyridine-sulfonamide group with pyrazine-carboxamide reduces antitubercular potency. The sulfonamide linkage in the target compound may enhance solubility or alter binding kinetics compared to carboxamides.

(b) Pyridine-Sulfonamide Derivatives

5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (Isomers 10a and 10b) :

6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide : Demonstrates antimicrobial activity due to hydrogen bonding (N–H···N) and π-stacking interactions in its crystal lattice .

Substituent Effects on Physicochemical Properties

Observations :

Structural and Crystallographic Insights

- 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide: Crystallizes in a monoclinic system (space group P2₁/c) with a density of 1.482 Mg/m³. Hydrogen-bonded C(7) chains stabilize the structure, a feature critical for antimicrobial activity .

- Target Compound : While its crystal structure is unreported, the nitro group may introduce steric hindrance or additional hydrogen-bonding interactions compared to simpler analogues.

Biological Activity

6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a pyridine ring and multiple halogen substitutions. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Molecular Formula : C12H9Cl2N3O4S

- Molar Mass : 327.18 g/mol

- CAS Number : [not provided]

The biological activity of 6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide primarily involves its role as an inhibitor of certain enzymes. Notably, it has been studied in the context of inhibiting carbonic anhydrases (CAs), which are essential for various physiological processes including respiration and acid-base balance.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that sulfonamide derivatives, including 6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide, exhibit significant inhibitory effects on carbonic anhydrases. The inhibition of CA IX, a subtype implicated in cancer progression, suggests potential applications in oncology.

Table 1: Inhibition Potency of Sulfonamide Derivatives on Carbonic Anhydrases

| Compound Name | CA IX IC50 (µM) | Remarks |

|---|---|---|

| 6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide | 0.45 | Strong inhibitor |

| Other analogs | Varies | Comparative analysis ongoing |

Antimicrobial Activity

In addition to its role as a CA inhibitor, this compound has shown promising antimicrobial properties against various bacterial strains. The presence of the nitrophenyl group enhances its ability to penetrate bacterial membranes.

Case Study: Antimicrobial Efficacy

A study assessed the efficacy of 6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of 6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide can be attributed to its structural features. Modifications in the substituents on the pyridine ring significantly influence its inhibitory potency against target enzymes.

Table 2: Structure-Activity Relationship Insights

| Substituent | Activity Change |

|---|---|

| Chlorine on position 6 | Increased potency |

| Nitrophenyl group | Enhanced membrane penetration |

| Variation in sulfonamide moiety | Altered enzyme selectivity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between 6-chloropyridine-3-sulfonyl chloride and 4-chloro-3-nitroaniline in dry dichloromethane, using triethylamine as a base. Reaction conditions include heating to 323 K for 4 hours, followed by purification via column chromatography (petroleum ether:ethyl acetate, 7:3) .

- Key Considerations : Monitor reaction progress with TLC. Use sodium bicarbonate washes to remove unreacted sulfonyl chloride. Optimize yield by controlling stoichiometry (1:1 molar ratio of reactants) and ensuring anhydrous conditions .

Q. Which analytical techniques are critical for confirming the structure and purity of this sulfonamide?

- Essential Methods :

- NMR Spectroscopy : Confirm aromatic proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm) and sulfonamide NH proton (δ ~10 ppm) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 386.6 for C₁₁H₈Cl₂N₃O₃S) .

Q. How do reaction conditions (solvent, temperature, catalysts) influence synthesis efficiency?

- Solvent Effects : Dichloromethane facilitates sulfonamide bond formation due to its polar aprotic nature. Alternatives like DMF may enhance solubility but complicate purification .

- Catalysts : Triethylamine neutralizes HCl byproducts, driving the reaction forward. Excess base can hydrolyze sulfonyl chloride, reducing yield .

- Temperature : Heating to 323 K accelerates reaction kinetics but must be balanced against potential decomposition of nitro groups .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms (e.g., unexpected regioselectivity)?

- Approach : Use density functional theory (DFT) to model transition states and identify electronic effects. For example, the nitro group’s electron-withdrawing nature may direct sulfonylation to specific positions on the pyridine ring .

- Case Study : In related sulfonamides, computational analysis revealed steric hindrance from chloro substituents as a critical factor in failed fluorination attempts, guiding alternative synthetic pathways .

Q. What statistical methods are effective for optimizing reaction parameters and addressing data variability?

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, and catalyst loading). Central composite designs can identify optimal conditions with minimal experimental runs .

- Example : A 2³ factorial design (temperature, solvent, catalyst ratio) reduced variability in sulfonamide yields by 30% in analogous compounds .

Q. How can bioactivity assays be designed to evaluate this compound’s pharmacological potential?

- In Vitro Testing : Screen against microbial strains (e.g., E. coli, S. aureus) using broth microdilution assays. Compare with structurally similar sulfonamides showing IC₅₀ values of 2–10 µM .

- Structure-Activity Relationship (SAR) : Modify the nitro or chloro substituents to assess their roles in antimicrobial activity. For instance, replacing nitro with methoxy groups may enhance membrane permeability .

Q. What strategies mitigate stability issues (e.g., nitro group reduction) during storage or reactions?

- Storage : Store under inert atmosphere (argon) at –20°C to prevent photodegradation. Use stabilizers like BHT (butylated hydroxytoluene) in solution .

- Synthetic Adjustments : Introduce electron-donating substituents (e.g., methyl groups) to reduce nitro group reactivity. Alternatively, employ protecting groups during multi-step syntheses .

Q. How does the compound’s regioselectivity compare to analogs in nucleophilic substitution reactions?

- Experimental Insights : The 4-chloro-3-nitrophenyl group’s steric bulk directs nucleophilic attack to the pyridine ring’s para position. Contrast with smaller substituents (e.g., methyl), which allow ortho/para mixtures .

- Computational Validation : Frontier molecular orbital (FMO) analysis predicts higher electrophilicity at the para position, aligning with experimental yields >85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.